molecular formula C14H17N3O2S B215470 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B215470
M. Wt: 291.37 g/mol
InChI Key: YSPMOBGXDMSYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide (ETP) is a novel compound that has been gaining attention in the scientific community due to its potential use in various research applications. ETP belongs to the class of thiadiazole compounds, which have been shown to possess a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is not fully understood, but it is believed to act on various targets in the body. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been shown to modulate ion channels and receptors in the brain, which may contribute to its anticonvulsant and neuroprotective effects. It has also been shown to inhibit the activity of enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA and serotonin, which may contribute to its anticonvulsant and anxiolytic effects. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one limitation of using N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is its relatively low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the exact mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide and its potential as a neuroprotective agent. Additionally, more research is needed to explore the potential use of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide in other therapeutic areas such as hypertension and inflammation.
In conclusion, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a novel compound that has shown promise in various scientific research applications. Its broad range of biological activities, mechanism of action, and biochemical and physiological effects make it a versatile compound for studying various physiological processes. Further research is needed to fully understand the potential of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide and its future applications in the field of medicine.

Synthesis Methods

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and yields N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been shown to possess a broad range of biological activities, making it a promising compound for scientific research. It has been studied for its potential use as an anticonvulsant, antihypertensive, and anti-inflammatory agent. N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C14H17N3O2S/c1-2-19-10-13-16-17-14(20-13)15-12(18)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17,18)

InChI Key

YSPMOBGXDMSYBI-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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